molecular formula C7H10ClN3S B11897571 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

Cat. No.: B11897571
M. Wt: 203.69 g/mol
InChI Key: GHXIAWNNRYWXSJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3

InChI Key

GHXIAWNNRYWXSJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CCN

Origin of Product

United States

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